molecular formula C10H12BrNO2 B13150630 (R)-7-Bromo-6-methoxychroman-4-amine

(R)-7-Bromo-6-methoxychroman-4-amine

Cat. No.: B13150630
M. Wt: 258.11 g/mol
InChI Key: BLZRRFCKKDNLBE-MRVPVSSYSA-N
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Description

®-7-Bromo-6-methoxychroman-4-amine is a chemical compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of bromine and methoxy groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Bromo-6-methoxychroman-4-amine typically involves the bromination of 6-methoxychroman followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The subsequent amination step can be carried out using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of ®-7-Bromo-6-methoxychroman-4-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Types of Reactions:

    Oxidation: ®-7-Bromo-6-methoxychroman-4-amine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine or methoxy groups, leading to simpler chroman derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized chromans.

Scientific Research Applications

®-7-Bromo-6-methoxychroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-7-Bromo-6-methoxychroman-4-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    7-Bromo-6-methoxychroman: Lacks the amine group, which may affect its biological activity.

    6-Methoxychroman-4-amine: Lacks the bromine atom, which may influence its reactivity and binding properties.

    7-Bromo-4-aminocoumarin: Contains a coumarin ring instead of a chroman ring, leading to different chemical and biological properties.

Uniqueness: ®-7-Bromo-6-methoxychroman-4-amine is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and biological activity. Its stereochemistry also plays a significant role in its interactions with molecular targets.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(4R)-7-bromo-6-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1

InChI Key

BLZRRFCKKDNLBE-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H](CCO2)N)Br

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)Br

Origin of Product

United States

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